molecular formula C15H13Cl2N5O2S B6576851 3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione CAS No. 1105234-08-9

3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione

Cat. No.: B6576851
CAS No.: 1105234-08-9
M. Wt: 398.3 g/mol
InChI Key: LOPIXLSLQBYPNE-UHFFFAOYSA-N
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Description

3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione is an intriguing compound known for its complex structure, featuring elements like chlorine, nitrogen, sulfur, and oxygen. The compound's unique configuration lends itself to diverse applications in scientific research, especially in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione generally involves multi-step organic synthesis. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dichlorophenyl group and subsequent thioetherification to attach the thiolane-1,1-dione moiety. Typical reaction conditions involve the use of bases and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

While specific industrial methods are often proprietary, scaling up the production of this compound would likely involve optimizing the synthetic route to maximize yield and purity, using large-scale reactors and efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the carbonyl groups in the dione moiety.

  • Substitution: : The aromatic dichlorophenyl group is susceptible to nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: : Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are frequently employed.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduction of pyrazolo[3,4-d]pyrimidine could lead to partially hydrogenated derivatives.

  • Substitution: : Introduction of various substituents onto the dichlorophenyl ring.

Scientific Research Applications

This compound finds extensive use in:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Probing enzyme-substrate interactions due to its unique structure.

  • Medicine: : Potential therapeutic applications as inhibitors or modulators of specific biological pathways.

  • Industry: : Used in material science for its unique chemical properties.

Comparison with Similar Compounds

When compared to compounds like 1-(3,4-dichlorophenyl)-3-thiolane or pyrazolo[3,4-d]pyrimidine derivatives, 3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione stands out due to the combination of its dichlorophenyl and thiolane dione groups, offering unique reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-thiolane

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Sulfone and sulfoxide analogs

There you go. Anything else you’re curious about?

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O2S/c16-12-2-1-10(5-13(12)17)22-15-11(6-20-22)14(18-8-19-15)21-9-3-4-25(23,24)7-9/h1-2,5-6,8-9H,3-4,7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPIXLSLQBYPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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